molecular formula C13H8N2O B1590764 1,10-Phenanthroline-4-carbaldehyde CAS No. 31301-30-1

1,10-Phenanthroline-4-carbaldehyde

Cat. No.: B1590764
CAS No.: 31301-30-1
M. Wt: 208.21 g/mol
InChI Key: DBLDVGMUYWAEMK-UHFFFAOYSA-N
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Description

1,10-Phenanthroline-4-carbaldehyde is a chemical compound with the molecular formula C13H8N2O. It is a derivative of phenanthroline, a heterocyclic aromatic organic compound, and features an aldehyde group at the 4-position of the phenanthroline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the oxidation of 1,10-phenanthroline using an oxidizing agent such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction typically takes place under acidic conditions and requires careful control of temperature to avoid over-oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar oxidation reactions. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1,10-Phenanthroline-4-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: The aldehyde group in this compound can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction typically proceeds under acidic conditions and requires careful control of temperature to avoid over-oxidation.

Reduction Reactions: The aldehyde group can also be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in anhydrous conditions to prevent the formation of unwanted by-products.

Substitution Reactions: this compound can undergo nucleophilic substitution reactions at the aldehyde group. For example, it can react with primary amines to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), acidic conditions.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.

  • Substitution: Primary amines, mild conditions.

Major Products Formed:

  • Carboxylic acids (from oxidation).

  • Alcohols (from reduction).

  • Schiff bases (from substitution).

Scientific Research Applications

1,10-Phenanthroline-4-carbaldehyde has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic, magnetic, and electronic properties.

Biology: In biological research, the compound is used as a fluorescent probe for detecting metal ions in biological systems. Its ability to form stable complexes with metal ions makes it a valuable tool for studying metal ion homeostasis and transport in cells.

Medicine: . Its ability to form complexes with metal ions can be exploited to design new therapeutic agents for treating various diseases.

Industry: In industry, the compound is used in the synthesis of dyes, pigments, and other chemical products. Its unique chemical properties make it a versatile building block for the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 1,10-Phenanthroline-4-carbaldehyde exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming complexes with metal ions through coordination bonds

In biological systems, the compound functions as a fluorescent probe by forming stable complexes with metal ions. The fluorescence properties of these complexes are used to detect and quantify metal ions in biological samples.

Comparison with Similar Compounds

  • 1,10-Phenanthroline

  • 2,9-Dimethyl-1,10-phenanthroline

  • 2,9-Diphenyl-1,10-phenanthroline

These compounds share the phenanthroline core structure but differ in their substituents, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

1,10-phenanthroline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-10-5-7-15-13-11(10)4-3-9-2-1-6-14-12(9)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDVGMUYWAEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562935
Record name 1,10-Phenanthroline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-30-1
Record name 1,10-Phenanthroline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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